2-Hydroxy-4-methoxybenzonitrile
Overview
Description
2-Hydroxy-4-methoxybenzonitrile is an organic compound with the molecular formula C8H7NO2 It is a derivative of benzonitrile, featuring both hydroxyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-4-methoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride and sodium formate in formic acid. The mixture is refluxed and then rapidly chilled to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-4-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methoxybenzonitrile involves its interaction with specific molecular targets. For instance, it has been shown to exhibit antibacterial activity by disrupting the cell membrane of bacteria, leading to the release of intracellular contents and inhibition of biofilm formation . The compound may also interact with regulatory genes to attenuate the production of virulence factors in bacteria.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-methoxybenzaldehyde
- 2-Methoxybenzonitrile
- 4-Hydroxy-2-methoxybenzaldehyde
- 2-Hydroxy-5-methoxybenzaldehyde
Uniqueness
2-Hydroxy-4-methoxybenzonitrile is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may offer different pharmacological properties and synthetic utility .
Properties
IUPAC Name |
2-hydroxy-4-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRYADKKCJHYJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465344 | |
Record name | 2-HYDROXY-4-METHOXYBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39835-11-5 | |
Record name | 2-HYDROXY-4-METHOXYBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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